molecular formula C20H22N4O2S B2681265 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide CAS No. 1251587-69-5

2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2681265
CAS No.: 1251587-69-5
M. Wt: 382.48
InChI Key: DIBLVBXHBXUDGQ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are well-known pharmacophores, frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Scientific Research Applications

Anticancer Activity

Research on substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share a structural motif with the specified compound, has shown potential as anticancer agents. These compounds have been synthesized and evaluated for their cytotoxicity against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity. This suggests a promising avenue for the development of new anticancer therapies (Redda & Gangapuram, 2007).

Antimicrobial and Antifungal Activities

Synthetic efforts around the 1,3,4-oxadiazole backbone have led to compounds with significant antimicrobial and antifungal properties. For instance, new 1,2,4-triazoles derived from isonicotinic acid hydrazide have shown good to moderate antimicrobial activity, highlighting the versatility of the oxadiazole ring in developing agents against various pathogens (Bayrak et al., 2009).

Biological Activities and Applications

The broad spectrum of biological activities exhibited by 1,3,4-oxadiazole derivatives extends beyond antimicrobial and anticancer properties. These compounds have been explored for anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, diuretic, and antihypertensive applications, among others. Their structural diversity allows for significant pharmacological exploration and potential therapeutic applications (Janda, 2001).

Insecticidal Activities

The development of insecticidal compounds is another area of interest, with certain 1,3,4-oxadiazole derivatives being investigated for their efficacy against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This research paves the way for the creation of novel, potentially safer insecticidal agents (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives is not specifically mentioned, but they have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, material science, and agriculture .

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-5-16-22-20(26-24-16)15-6-7-21-18(10-15)27-11-17(25)23-19-13(3)8-12(2)9-14(19)4/h6-10H,5,11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBLVBXHBXUDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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